2,6-diamino-3-methylpyrimidin-4(3H)-one
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Overview
Description
2,6-Diamino-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one typically involves the reaction of guanidine with acetoacetate derivatives under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature maintained between 50-100°C to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
2,6-Diamino-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,6-diamino-3-methylpyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2,6-Diamino-3-methylpyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:
2,4-Diamino-6-methylpyrimidine: Similar structure but different substitution pattern.
2,6-Diaminopyrimidine: Lacks the methyl group at the 3-position.
3-Methyluracil: Contains a similar pyrimidine ring but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31469-62-2 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,6-diamino-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-9-4(10)2-3(6)8-5(9)7/h2H,6H2,1H3,(H2,7,8) |
InChI Key |
OLMPHFHPDJLTFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)N |
Origin of Product |
United States |
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